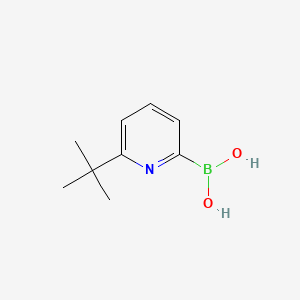
PENTAFLUOROPHENYLPROPYLMETHYLDICHLOROSILANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluorophenylpropylmethyldichlorosilane, also known as PFPMS, is a versatile and useful reagent in organic synthesis. It is a colorless liquid with a boiling point of 106 °C and a molecular weight of 368.86 g/mol. PFPMS is a highly fluorinated compound that is used in a variety of applications, including the synthesis of polymers and other compounds, as well as in the production of specialty chemicals and pharmaceuticals.
Applications De Recherche Scientifique
Reactivity and Preparation Techniques :
- Pentafluorophenyl(fluoro)silanes have been prepared from corresponding ethoxysilanes, with studies on their reactions with electrophiles and nucleophiles (Frohn et al., 1996).
- The synthesis of 2-(Pentafluorophenyl)ethylsilyl compounds and related polymers, focusing on their thermal stability and resistance to acidic and alkaline conditions (Birchall et al., 1971).
Fluorine Transfer and Labeling :
- Trifluoromethylation and pentafluorophenylation of sulfur and carbon centers using pentafluorophenyltrimethylsilane, highlighting its use in creating complex fluorinated molecules (Patel & Kirchmeier, 1992).
- Development of fluorine-18 labeling techniques using organosilicon-based fluoride acceptors for positron emission tomography (PET) imaging (Schirrmacher et al., 2006).
Polymer Synthesis and Characterization :
- Synthesis and characterization of poly(pentafluorophenylmethylsiloxane), exploring its potential for unusual properties like permeability and surface activity (Zhao & Mark, 1992).
Catalytic and Chemical Reactivity :
- Studies on the solution reactivity of triethylsilylium triethylsilane cations and their interactions with different solvents (Connelly et al., 2013).
- Research on the catalytic hydrodefluorination of pentafluoropyridine, demonstrating the reactivity of pentafluorophenyl compounds in the presence of specific catalysts (Beltrán et al., 2011).
Material Science Applications :
- Investigation into the preparation of fluoro-silicone elastomers using fluoroalkylsilane monomers, highlighting their potential in high-temperature and aircraft fuel-resistant materials (Wise, 1958).
Surface Chemistry and Self-Assembly :
- Studies on the formation and phase separation of self-assembled monolayers of pentafluorophenyl-based silane species, which are important for molecular electronic devices (Patrone et al., 2010).
Mécanisme D'action
Mode of Action
The mode of action of Pentafluorophenylpropylmethyldichlorosilane is not well-documented in the literature. Typically, the mode of action of a compound refers to how it interacts with its target to exert its effects. This can involve binding to specific receptors, inhibiting enzymes, or interacting with other molecules in the cell .
Biochemical Pathways
The specific biochemical pathways affected by Pentafluorophenylpropylmethyldichlorosilane are currently unknown . Biochemical pathways refer to a series of chemical reactions occurring within a cell, in which the product of one reaction serves as the substrate for the next. These pathways are crucial for various biological processes, including metabolism, cell signaling, and cell growth .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . . These properties can greatly impact the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can range from changes in cell signaling pathways to alterations in cellular metabolism, depending on the specific targets and mode of action of the compound .
Propriétés
IUPAC Name |
dichloro-methyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2F5Si/c1-18(11,12)4-2-3-5-6(13)8(15)10(17)9(16)7(5)14/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKURBSZQWJXOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCC1=C(C(=C(C(=C1F)F)F)F)F)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2F5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenylpropylmethyldichlorosilane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

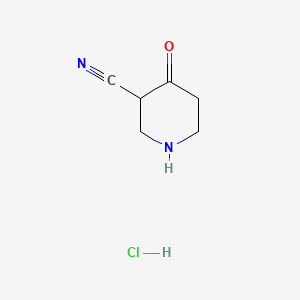

![6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B572488.png)

![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)
![8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572494.png)

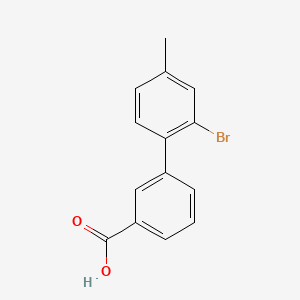
![(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B572498.png)
![N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B572500.png)
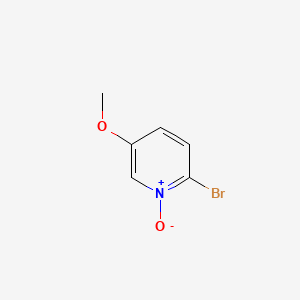
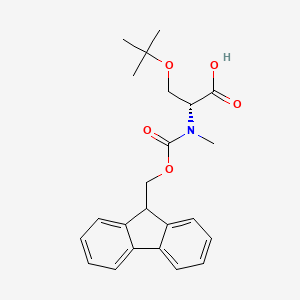
![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)
